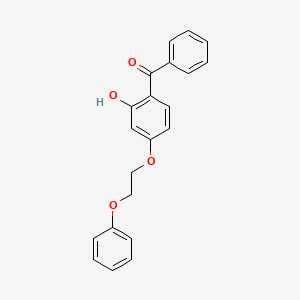

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

Description

Structure

3D Structure

Properties

CAS No. |

21112-68-5 |

|---|---|

Molecular Formula |

C21H18O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

[2-hydroxy-4-(2-phenoxyethoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C21H18O4/c22-20-15-18(25-14-13-24-17-9-5-2-6-10-17)11-12-19(20)21(23)16-7-3-1-4-8-16/h1-12,15,22H,13-14H2 |

InChI Key |

KRAXDLMUOHFJBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOC3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 2 Phenoxyethoxy Benzophenone Derivatives

Historical Development of Benzophenone (B1666685) Synthesis Relevant to Substituted Phenols

The creation of the benzophenone core, especially with hydroxyl substitutions, has been a subject of extensive chemical research. These methods form the bedrock for producing more complex derivatives.

Friedel-Crafts Acylation Approaches with Resorcinol (B1680541) and its Derivatives

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including benzophenones. doubtnut.comnih.gov The traditional and most direct route to forming the 2,4-dihydroxybenzophenone (B1670367) precursor involves the reaction of resorcinol with an acylating agent in the presence of a Lewis acid catalyst.

Historically, this has been accomplished by reacting resorcinol with either benzoyl chloride or benzoic acid, using catalysts such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com Another established method utilizes the reaction of resorcinol with benzotrichloride (B165768) in an aqueous medium. tsijournals.com While effective in creating the fundamental carbon-carbon bond between the benzoyl group and the resorcinol ring, these methods have known drawbacks. A significant challenge is the formation of colored by-products, such as reddish-brown resorcinol-benzein, which complicates the purification of the desired 2,4-dihydroxybenzophenone. google.com The requirement for at least stoichiometric amounts of moisture-sensitive catalysts like AlCl₃ also presents handling difficulties. google.com

Over the years, modifications have been developed to improve yields and purity. These include the use of mixed aqueous-organic solvent systems and phase transfer agents to enhance the reaction between the aqueous resorcinol phase and the organic benzotrichloride phase, thereby improving the yield and quality of the final product. google.comtsijournals.com

Esterification and Etherification Reactions for Alkyloxy and Phenoxyethoxy Linkages

Once the dihydroxybenzophenone (B1166750) core is synthesized, the introduction of alkyloxy or more complex ether linkages is typically achieved through etherification reactions, most commonly a variation of the Williamson ether synthesis. This involves converting one of the hydroxyl groups into a more nucleophilic phenoxide ion using a base, which then attacks an alkylating agent.

The synthesis of various 2-hydroxy-4-alkoxybenzophenones serves as a well-documented precedent for this approach. For instance, 2-hydroxy-4-methoxybenzophenone can be prepared by methylating 2,4-dihydroxybenzophenone with dimethyl sulfate (B86663) in the presence of a base like sodium carbonate. patsnap.com Similarly, longer-chain derivatives, such as 2-hydroxy-4-octyloxybenzophenone, are synthesized by reacting the dihydroxy precursor with an alkyl halide like octyl chloride or octyl bromide. google.comgoogle.com These reactions are typically carried out in polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724), with bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) used to deprotonate the phenolic hydroxyl group. nih.govjustia.com

Targeted Synthesis of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

The specific synthesis of this compound leverages the established principles of regioselective alkylation of a dihydroxybenzophenone precursor.

Alkylation Routes Utilizing 2,4-Dihydroxybenzophenone Precursors

The most direct and widely practiced strategy for synthesizing the title compound is the selective alkylation of 2,4-dihydroxybenzophenone. nih.govjustia.com This precursor contains two hydroxyl groups at the C2 and C4 positions. The C2-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl oxygen, which reduces its acidity and nucleophilicity. researchgate.net In contrast, the C4-hydroxyl group is more acidic and sterically accessible, making it the preferential site for alkylation under controlled basic conditions.

This regioselectivity is a critical aspect of the synthesis. By carefully selecting the base and reaction conditions, the alkylating agent can be directed almost exclusively to the 4-position, leaving the 2-hydroxyl group intact, which is essential for the compound's function. Numerous studies on analogous 4-alkoxy-2-hydroxybenzophenones have established protocols that achieve high regioselectivity. nih.govdigitellinc.com

Introduction of the 2-Phenoxyethoxy Moiety: Strategies and Challenges

The introduction of the specific 2-phenoxyethoxy side chain is accomplished via an etherification reaction. The primary challenge lies in achieving a high yield of the mono-etherified product at the desired 4-position without causing di-alkylation or reaction at the less reactive 2-position.

The standard method involves reacting 2,4-dihydroxybenzophenone with a 2-phenoxyethyl halide, such as 2-phenoxyethyl chloride or 2-phenoxyethyl bromide. The reaction is a nucleophilic substitution where the phenoxide ion at the 4-position of the benzophenone attacks the carbon atom of the phenoxyethyl halide, displacing the halide ion.

The reaction is typically performed under the following conditions:

Base: An inorganic base, commonly potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is used to deprotonate the 4-hydroxyl group. More recent methodologies have shown that bases like cesium bicarbonate (CsHCO₃) in acetonitrile can lead to excellent regioselectivity and high yields, often with shorter reaction times. nih.govresearchgate.net

Solvent: A polar aprotic solvent such as acetone, acetonitrile, or DMF is used to dissolve the reactants and facilitate the reaction. nih.govjustia.com

Catalyst: In cases where less reactive alkyl chlorides are used, a catalytic amount of an iodide salt, such as potassium iodide (KI), is often added. The iodide acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride in-situ to the more reactive alkyl iodide, which accelerates the rate of etherification. google.comprepchem.com

The table below summarizes typical conditions for the analogous alkylation of 2,4-dihydroxybenzophenone, which are directly applicable to the synthesis of the target compound.

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Octyl Chloride | Sodium Carbonate | Potassium Iodide | Acetone | 100 | 99 | google.com |

| Dimethyl Sulfate | Sodium Carbonate | None | Dimethyl Sulfate (as solvent) | 75 | Not Specified | patsnap.com |

| Various Alkyl Halides | Cesium Bicarbonate | None | Acetonitrile | 80 | up to 95 | nih.govresearchgate.net |

| Octyl Chloride | Sodium Carbonate | Potassium Iodide | Igepal CO-630 (surfactant, no solvent) | 155 | Not Specified | prepchem.com |

Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature Control

The synthesis of 2-hydroxy-4-alkoxybenzophenones, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. The Williamson ether synthesis, a key step in this process where 2,4-dihydroxybenzophenone is alkylated, is particularly sensitive to the choice of solvent, catalyst, and temperature.

Solvent Effects: The solvent plays a critical role in the Williamson ether synthesis, influencing both reaction rate and selectivity. The choice of solvent can significantly affect the ratio of O-alkylation (the desired product) to C-alkylation (a common side product). For instance, studies on analogous Williamson ether synthesis reactions have shown that polar aprotic solvents, such as acetonitrile, can dramatically improve selectivity for the O-alkylated product compared to protic solvents like methanol (B129727). In one study, changing the solvent from methanol to acetonitrile increased the O- to C-alkylation product ratio from 72:28 to 97:3. rsc.org The use of ketones as solvents has also been explored; however, the reaction yield can be highly dependent on the specific ketone and its boiling point, which dictates the feasible reaction temperature. For example, a reaction to produce 2-hydroxy-4-octyloxybenzophenone using methyl isoamyl ketone at 145°C gave a 57% yield, while substituting with the lower-boiling methyl isobutyl ketone and running the reaction at 115°C resulted in only a 6% yield over the same time period. google.com

Catalysis: Catalysts are essential for achieving efficient synthesis. In the etherification of 2,4-dihydroxybenzophenone, iodide salts like potassium iodide are often used to facilitate the reaction, particularly when using less reactive alkyl chlorides. prepchem.com More advanced catalytic systems, such as phase transfer catalysis (PTC), have proven highly effective. Quaternary ammonium (B1175870) salts, like tetrabutyl ammonium iodide, can significantly improve reaction rates and yields by transporting the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. google.comptfarm.pl

Temperature Control: Temperature is a crucial parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. The optimal temperature is often linked to the boiling point of the chosen solvent. google.com For the synthesis of 2-hydroxy-4-octyloxybenzophenone, a reaction temperature of 155°C was found to be effective. prepchem.com Precise temperature control ensures the reaction proceeds to completion without significant degradation of reactants or products.

The interplay between these three factors is critical for the successful synthesis of this compound derivatives.

Table 1: Effect of Solvents on Williamson Ether Synthesis Yield

| Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Methyl Isoamyl Ketone | 145 | 57 | google.com |

| Methyl Isobutyl Ketone | 115 | 6 | google.com |

| Acetonitrile | 298 K (25 °C) | High O-alkylation selectivity (97%) | rsc.org |

| Methanol | 298 K (25 °C) | Lower O-alkylation selectivity (72%) | rsc.org |

Multi-step Synthetic Sequences and Intermediate Compound Isolation

The synthesis of this compound is typically not a single-step process but rather a multi-step sequence that involves the preparation and isolation of key intermediates. A common and historically significant route involves two primary stages. google.com

Step 1: Synthesis of 2,4-Dihydroxybenzophenone

The first step is the synthesis of the core intermediate, 2,4-dihydroxybenzophenone. This is often achieved through a Friedel-Crafts acylation reaction. google.com In this process, resorcinol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. google.comtsijournals.com The reaction yields the 2,4-dihydroxybenzophenone intermediate.

Isolation and Purification of the Intermediate:

The isolation and purification of the 2,4-dihydroxybenzophenone formed in the first step is a critical stage. Impurities from the Friedel-Crafts reaction can interfere with the subsequent etherification step, leading to poor yields and a complex mixture of final products. google.com Therefore, the crude intermediate is typically purified before proceeding. Common methods for purification include recrystallization. The need for these extensive purification steps historically contributed to the high cost of the final products due to increased labor and material loss at each stage. google.com

Step 2: Etherification to Form the Final Product

Once a pure sample of 2,4-dihydroxybenzophenone is obtained, the second major step is the etherification of the hydroxyl group at the 4-position. This is typically accomplished via the Williamson ether synthesis, where the dihydroxy intermediate is reacted with an appropriate alkylating agent, in this case, a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl chloride or bromide), in the presence of a base and often a catalyst. This step selectively alkylates the more reactive 4-hydroxyl group to yield the final this compound product.

Advanced Synthetic Protocols and Green Chemistry Considerations

In response to the growing need for sustainable and environmentally responsible chemical manufacturing, advanced synthetic protocols and green chemistry principles are being increasingly applied to the synthesis of benzophenones.

Clean Synthesis Approaches for Related Benzophenones

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.netyoutube.com For the benzophenone class of compounds, research has explored several cleaner synthetic strategies. One approach involves the use of alternative, renewable energy sources. For example, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out using sunlight (UV radiation), which is a renewable and inexhaustible energy source. hilarispublisher.com This method also utilizes ethanol (B145695) as a greener, renewable solvent alternative to more hazardous options like isopropyl alcohol. hilarispublisher.comresearchgate.netscispace.com Another key strategy is the development of solvent-free reaction conditions, which completely eliminate solvent waste. The Williamson ether synthesis, a key reaction for producing 2-hydroxy-4-alkoxybenzophenones, has been performed efficiently under solvent-free conditions using a solid base like potassium carbonate, leading to high purity and excellent yields. researchgate.net

Phase Transfer Catalysis in Etherification Reactions

Phase Transfer Catalysis (PTC) is a powerful technique that aligns with green chemistry principles by enabling reactions between reagents in immiscible phases, often reducing the need for harsh conditions or hazardous solvents. ptfarm.plaustinpublishinggroup.com This methodology is particularly well-suited for the etherification of 2,4-dihydroxybenzophenone. tsijournals.com In this system, a phase transfer agent, such as a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into an organic phase containing the alkyl halide. ptfarm.pl This facilitates the reaction, leading to higher yields and purities. Various surfactants and quaternary ammonium salts have been investigated as phase transfer catalysts for the synthesis of benzophenone derivatives, with octadecyltrimethylammonium bromide being identified as an ideal catalyst in some systems, achieving purities and yields of 99.7% and 95.7%, respectively, for 2,4-dihydroxybenzophenone. tsijournals.comresearchgate.net The use of PTC can significantly enhance reaction efficiency, minimize waste, and allow for milder reaction conditions. google.comtsijournals.com

Table 2: Phase Transfer Catalysts in Benzophenone Synthesis

| Catalyst | Reactants | Purity of Product (%) | Yield of Product (%) | Reference |

|---|---|---|---|---|

| Octadecyltrimethylammonium bromide | Resorcinol + Benzotrichloride | 99.7 | 95.7 | tsijournals.comresearchgate.net |

| Tetrabutylammonium iodide | 2,4-dihydroxybenzophenone + Octyl chloride | Not Specified | Not Specified | google.com |

| Dimethyl cetyl ammonium chloride | 2,4-dihydroxybenzophenone + 1-bromododecane | Not Specified | Considered one of the best PTCs | tsijournals.com |

| Polyethylene Glycol (PEG) | Resorcinol + Benzotrichloride | Low | Not Significantly Improved | tsijournals.com |

Development of Environmentally Benign Synthetic Pathways

The development of wholly new, environmentally benign synthetic pathways is a major goal of green chemistry. This involves rethinking traditional synthetic routes to avoid toxic reagents, intermediates, and solvents. For UV absorbers like benzophenones, this can include designing molecules from bio-based or waste-derived starting materials. mdpi.com Research into the synthesis of other UV absorbers has focused on scalable and inexpensive protocols that avoid by-products and parasitic reactions. mdpi.com The ultimate aim is to create synthetic processes that are not only efficient and economical but also have a minimal environmental footprint, from the sourcing of raw materials to the final product. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. A variety of standard and advanced laboratory techniques are employed for this purpose.

Recrystallization: This is a primary and widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For 2-hydroxy-4-alkoxybenzophenones, mixtures of solvents like acetone and methanol have been used effectively. google.com In other procedures, the product is precipitated from a solvent like methanol by cooling to low temperatures (e.g., -8°C) to maximize recovery. prepchem.com Sometimes, decolorizing agents such as activated carbon are added during recrystallization to remove colored impurities. google.comchemicalbook.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful purification tool. googleapis.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (solvent) is passed through the column. It is effective for isolating the desired product from side products and unreacted starting materials. googleapis.comoregonstate.edugoogle.com

Washing and Extraction: Before final purification, the crude reaction mixture is often subjected to a series of washing and extraction steps. This "work-up" process is designed to remove inorganic salts, catalysts, and water-soluble impurities. For instance, after the reaction, the mixture might be dissolved in an organic solvent and washed with water or brine. google.com Acid-base extractions can also be used to separate acidic or basic compounds from the neutral product. stackexchange.com

Filtration and Drying: Filtration is used to separate the solid product from the liquid phase after crystallization or precipitation. prepchem.com The collected solid, known as the filter cake, is then typically washed with a small amount of cold solvent to remove any remaining impurities. The final step is drying the purified product, often under vacuum, to remove any residual solvent.

Distillation: For liquid products or intermediates, distillation, particularly under reduced pressure (vacuum distillation), can be used for purification. orgsyn.org This technique is suitable for separating compounds based on differences in their boiling points and is especially useful for high-boiling compounds that might decompose at atmospheric pressure.

Photophysical and Photochemical Characterization of 2 Hydroxy 4 2 Phenoxyethoxy Benzophenone

Electronic Structure and Excited State Dynamics

The interaction of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone with light initiates a series of complex photophysical processes. These events are governed by the molecule's electronic structure and the dynamics of its excited states, which can be elucidated through various spectroscopic techniques.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For 2-hydroxybenzophenones, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The UV spectrum of compounds in this class is typically characterized by strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum.

The absorption spectrum of this compound is expected to exhibit characteristics typical of 2-hydroxy-4-alkoxybenzophenones. Generally, these compounds show two main absorption bands. The first, appearing at shorter wavelengths, is attributed to a π → π* transition, while the second, at longer wavelengths, is associated with an n → π* transition of the carbonyl group. The presence of the hydroxyl and phenoxyethoxy substituents influences the precise position and intensity of these absorption maxima (λmax). The absorption is also influenced by an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.

| Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π | 285 - 295 | 15,000 - 20,000 |

| n → π | 325 - 340 | 8,000 - 12,000 |

Fluorescence and Phosphorescence Spectroscopic Investigations of Excited States

Upon absorption of a photon, an excited molecule can return to its ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state.

For many benzophenone (B1666685) derivatives, fluorescence is often weak. This is because of efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). Consequently, phosphorescence is a more prominent emission process for these compounds, particularly at low temperatures where non-radiative decay pathways are minimized. The emitted phosphorescence provides valuable information about the energy of the triplet state.

Intramolecular Proton Transfer Mechanisms in Hydroxybenzophenones

A key photophysical process in 2-hydroxybenzophenones is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydrogen at the 2-position and the carbonyl oxygen. Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton from the hydroxyl group to the carbonyl group.

This ultrafast process leads to the formation of a transient keto-tautomer in the excited state. The ESIPT mechanism is a highly efficient non-radiative decay pathway that allows for the rapid dissipation of absorbed UV energy as heat, which is fundamental to the photostabilizing action of these compounds. The keto-tautomer can then relax to the ground state and undergo a reverse proton transfer to regenerate the original enol form. Some 2-hydroxybenzophenone (B104022) derivatives exhibit dual emission spectra, which is attributed to the emission from both the enol and the proton-transferred keto forms. frontiersin.org

Photoreactivity and Photodegradation Pathways

While 2-hydroxybenzophenones are designed for photostability, they can undergo photochemical reactions and degradation, especially under prolonged irradiation.

Light-Induced Transformations and Reaction Quantum Yields

The photodegradation of benzophenone derivatives in aqueous environments can be influenced by factors such as pH and the presence of other substances. researchgate.net The direct photolysis quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. For related compounds like benzophenone-4, the photolysis quantum yield has been reported to be in the order of 10⁻⁵, indicating a relatively slow direct photodegradation process. researchgate.net The degradation can proceed through various pathways, including reactions with hydroxyl radicals. researchgate.net

| Compound | Quantum Yield (Φ) | Conditions |

|---|---|---|

| Benzophenone-3 (2-hydroxy-4-methoxybenzophenone) | (3.1 ± 0.3) × 10⁻⁵ | Aqueous solution |

| Benzophenone-4 (singly deprotonated form) | (3.2 ± 0.6) × 10⁻⁵ | Aqueous solution |

Note: This table presents data for structurally similar benzophenone derivatives to provide an indication of the expected photoreactivity.

Photoreduction Processes in Solution

In the presence of a hydrogen-donating solvent, such as an alcohol, benzophenones can undergo photoreduction. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited molecule can then abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Dimerization of these ketyl radicals can subsequently occur. The efficiency of this process is dependent on the nature of the solvent and the specific substituents on the benzophenone core. This photoreduction pathway is a potential degradation route for this compound in relevant solvent environments.

Mechanistic Elucidation of Photostabilization Processes

The remarkable photostability of 2-hydroxybenzophenone derivatives, including this compound, is primarily attributed to a highly efficient energy dissipation mechanism involving an ultra-fast Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in a four-step photocycle:

Photoexcitation: Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (E) to an excited singlet state (E*). In this enol form, an intramolecular hydrogen bond exists between the hydroxyl group at the 2-position and the carbonyl group.

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer (K*). This transfer is a barrierless process that allows the molecule to move to a lower-energy excited state.

Non-Radiative Decay: The excited keto tautomer (K*) is unstable and rapidly decays to its ground state (K) through non-radiative pathways, primarily vibrational relaxation. This step is crucial as it dissipates the absorbed UV energy as heat, preventing the molecule from undergoing photodegradation or initiating harmful photoreactions.

Reverse Proton Transfer: In the ground state, the keto tautomer (K) is less stable than the enol form (E). Consequently, a rapid reverse proton transfer occurs, regenerating the original enol structure and completing the cycle. This allows the molecule to absorb another UV photon and repeat the process, providing long-lasting photoprotection.

This ESIPT mechanism is a key feature of 2-hydroxybenzophenones, enabling them to function as effective photostabilizers in various applications. The efficiency of this process is such that fluorescence from the enol form is typically very weak, as the ESIPT process is much faster than radiative decay.

Influence of Substituents on Photophysical Properties

The substituent at the 4-position of the 2-hydroxybenzophenone scaffold directly influences the electronic structure and, consequently, the UV absorption spectrum. Alkoxy groups, such as the phenoxyethoxy group, are electron-donating through resonance. This has several important effects on the UV absorption profile:

Bathochromic Shift: The electron-donating nature of the phenoxyethoxy group increases the electron density of the aromatic system, which generally leads to a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted 2-hydroxybenzophenone. This means the compound absorbs at longer UV wavelengths, extending its protective range further into the UVA region.

Increased Molar Absorptivity: The presence of the phenoxyethoxy group can also enhance the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. A higher molar absorptivity translates to more efficient UV absorption.

Broadband Absorption: The combination of the benzophenone core and the phenoxyethoxy substituent contributes to a broad absorption profile, covering a significant portion of both the UVB (280-315 nm) and UVA (315-400 nm) regions. This is a desirable characteristic for a broad-spectrum UV absorber.

The photophysical properties of benzophenone derivatives are intricately linked to their molecular structure. The following relationships are generally observed:

The 2-Hydroxy Group: The presence of a hydroxyl group at the 2-position is essential for the ESIPT mechanism. Without this group, the efficient non-radiative decay pathway is absent, and the molecule is more prone to photodegradation.

Substituents on the Phenyl Rings: Electron-donating groups (like alkoxy, alkyl, or amino groups) generally cause a red shift in the absorption spectrum, enhancing UVA absorption. Conversely, electron-withdrawing groups (like cyano or nitro groups) tend to cause a blue shift.

Steric Effects: Bulky substituents can influence the planarity of the molecule, which can affect the degree of electronic conjugation and, in turn, the absorption spectrum.

The phenoxyethoxy group in this compound is a relatively large, flexible group. Its electron-donating character is expected to enhance the compound's performance as a UVA absorber. The ether linkages provide some flexibility, which could influence its solubility and compatibility in various formulations.

To illustrate the influence of the 4-position substituent on the UV absorption of 2-hydroxybenzophenones, the following table presents data for related compounds.

| Compound Name | 4-Position Substituent | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 2,4-Dihydroxybenzophenone (B1670367) | -OH | Ethanol | 288 | 325 |

| 2-Hydroxy-4-methoxybenzophenone | -OCH3 | Ethanol | 287 | 325 |

| 2-Hydroxy-4-n-octyloxybenzophenone | -O(CH2)7CH3 | Chloroform | 291 | 328 |

This table is generated based on data for analogous compounds to illustrate general trends, as specific data for this compound was not found in the searched literature.

The data indicates that increasing the length and complexity of the alkoxy chain at the 4-position can lead to a slight bathochromic shift. It is therefore reasonable to infer that this compound would exhibit strong absorption in the UVA region, likely with absorption maxima slightly shifted to longer wavelengths compared to 2-hydroxy-4-methoxybenzophenone.

Integration of 2 Hydroxy 4 2 Phenoxyethoxy Benzophenone in Functional Materials Research

Development of Novel Functional Polymeric Systems

Performance Evaluation in Advanced Coating Technologies

In the realm of advanced coating technologies, 2-hydroxybenzophenones are a cornerstone class of ultraviolet (UV) absorbers, crucial for preventing the photodegradation of polymers and pigments. The primary function of these compounds is to dissipate harmful UV radiation as thermal energy, thus preserving the aesthetic and mechanical properties of the coating and the underlying substrate.

The efficacy of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone as a photostabilizer is predicated on the synergistic action of its 2-hydroxy group and the benzophenone (B1666685) carbonyl moiety. This arrangement facilitates a reversible keto-enol tautomerism upon absorption of UV light, a process that effectively converts the electronic excitation energy into harmless thermal energy. The phenoxyethoxy substituent at the 4-position is expected to enhance the compound's compatibility with a range of polymer binders and solvents, a critical factor for ensuring uniform distribution and preventing phase separation or leaching from the coating matrix.

While specific performance data for this compound is not available, the performance of analogous 2-hydroxybenzophenone (B104022) derivatives in various coating systems offers valuable insights. For instance, compounds like 2-hydroxy-4-methoxybenzophenone and 2-hydroxy-4-n-octoxybenzophenone are widely employed in automotive clear coats, industrial finishes, and wood coatings. These additives are known to significantly improve the weatherability and durability of coatings, as demonstrated by their ability to retain gloss and prevent color change and cracking upon prolonged exposure to sunlight.

The selection of a UV absorber is highly dependent on the specific coating formulation, including the binder chemistry (e.g., acrylic, polyurethane, polyester) and the presence of other additives like hindered amine light stabilizers (HALS), with which they often exhibit a synergistic effect. It is anticipated that this compound would be suitable for incorporation into a variety of coating systems, including those based on polyurethanes and acrylics, due to its expected broad UV absorption and good solubility. google.comgoogle.com

Below is a table summarizing the typical applications and performance characteristics of representative 2-hydroxybenzophenone UV absorbers, which can be used to infer the potential performance of this compound.

| Compound | Typical Application Areas | Key Performance Attributes |

| 2-Hydroxy-4-methoxybenzophenone | Plastics (PVC, Polystyrene), Cosmetics, Coatings | Broad UV absorption (UVA & UVB), good thermal stability. |

| 2-Hydroxy-4-n-octoxybenzophenone | Polyolefins, PVC, Automotive Coatings, Powder Coatings | Excellent compatibility with polymers, low volatility. sarex.comthegoodscentscompany.com |

| 2,4-Dihydroxybenzophenone (B1670367) | Intermediate for other UV absorbers, stabilizer for various polymers. | Strong UV absorption, reactive hydroxyl groups for incorporation into polymer backbones. mdpi.com |

This table is for illustrative purposes and is based on data for analogous compounds.

Exploratory Applications in Optoelectronic Materials

The unique photophysical properties of the benzophenone core also suggest potential applications for this compound in the field of optoelectronic materials. These applications hinge on the ability of the benzophenone moiety to interact with light and influence electronic energy transfer processes.

Benzophenone and its derivatives are well-known photoinitiators, capable of generating free radicals upon UV exposure, which can initiate polymerization reactions. nih.gov This property is fundamental to UV-curing technologies used in inks, coatings, and adhesives. In the context of photopolymer formulations for holographic media, a photoinitiator system is required to record stable, high-fidelity holograms.

While there is a lack of specific research employing this compound in holographic recording media, its potential role can be considered. As a photoinitiator, it could be used to create the refractive index modulation that forms the basis of a volume hologram. The efficiency of a benzophenone-based photoinitiator system is often enhanced by the presence of a co-initiator, typically a tertiary amine, which participates in the generation of the initiating radicals.

However, the field of holographic materials has seen significant advancements, with the development of highly specialized photoinitiator systems and monomers. The suitability of this compound for high-performance holographic recording would depend on several factors, including its photosensitivity at the recording wavelength (typically in the visible region for modern holography), its quantum yield for radical generation, and its compatibility with the other components of the photopolymer syrup. It is important to note that much of the current research in this area focuses on other classes of photosensitizers, such as triazine derivatives, which have shown high diffraction efficiencies and fast response times. researchgate.net

A more promising area of application for benzophenone derivatives is in organic light-emitting diodes (OLEDs), particularly in the development of host materials for the emissive layer. researchgate.net The performance of an OLED is critically dependent on the efficient conversion of electrical energy into light. In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, host materials play a crucial role in facilitating this conversion. ossila.com

The benzophenone core is characterized by a high intersystem crossing (ISC) rate, which allows for the efficient generation of triplet excitons. nih.gov In the context of TADF, where triplet excitons are harvested to produce delayed fluorescence, the benzophenone moiety can act as a strong acceptor unit in a donor-acceptor molecular architecture. nih.gov This design helps to achieve a small energy gap between the singlet and triplet excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (rISC). rsc.org

The triplet energy (ET) of the host material is another critical parameter, as it must be higher than that of the phosphorescent or TADF emitter to ensure efficient energy transfer to the dopant. Benzophenone-based host materials have been designed to have high triplet energies, making them suitable for hosting a range of emitters. nih.gov

The phenoxyethoxy substituent in this compound could influence the morphological stability and solubility of the material, which are important for the fabrication of high-quality thin films in OLED devices. While the precise electronic properties of this specific compound have not been reported, the extensive research on other benzophenone-based host materials provides a strong foundation for its potential utility in this field.

The following table presents data for several benzophenone-based host materials used in phosphorescent OLEDs (PhOLEDs), illustrating the performance that can be achieved with this class of compounds.

| Host Material | Triplet Energy (eV) | Application (Emitter Color) | Maximum External Quantum Efficiency (EQE) (%) |

| BP2 | 2.95 | Yellow, Green | 19.2 (Yellow), 17.0 (Green) nih.gov |

| BP3 | 2.97 | Yellow, Green | Not specified nih.gov |

| BP4 | 2.96 | Yellow, Green | Not specified nih.gov |

| HA5 | Not specified | Orange | 23.1 nih.gov |

This table is for illustrative purposes and is based on data for analogous compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone can be assembled.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethoxy bridge. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen typically shifts the hydroxyl proton signal significantly downfield.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon, clearly distinguishing between aromatic, carbonyl, and aliphatic carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic H (unsubstituted ring) | ~7.3 - 7.7 | Multiplet | 5H |

| Aromatic H (H-6) | ~7.5 | Doublet | 1H |

| Aromatic H (phenoxy ring) | ~6.9 - 7.3 | Multiplet | 5H |

| Aromatic H (H-3) | ~6.5 | Doublet of doublets | 1H |

| Aromatic H (H-5) | ~6.4 | Doublet | 1H |

| -OCH₂- (adjacent to phenoxy) | ~4.3 | Triplet | 2H |

| -OCH₂- (adjacent to benzophenone) | ~4.2 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198 |

| C-4 (C-O) | ~165 |

| C-2 (C-OH) | ~163 |

| C-ipso (phenoxy) | ~158 |

| C-ipso (unsubstituted ring) | ~138 |

| C-6 | ~135 |

| Aromatic CH (unsubstituted ring) | ~128 - 133 |

| Aromatic CH (phenoxy ring, para) | ~130 |

| Aromatic CH (phenoxy ring, meta) | ~122 |

| C-1 | ~114 |

| Aromatic CH (phenoxy ring, ortho) | ~115 |

| C-5 | ~108 |

| C-3 | ~102 |

| -OCH₂- (adjacent to phenoxy) | ~69 |

| -OCH₂- (adjacent to benzophenone) | ~68 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously determining the complex connectivity of the molecule. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings and, crucially, between the two non-equivalent methylene (B1212753) (-CH₂-) groups in the ethoxy linker.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum.

Table 3: Key Expected HMBC Correlations for Structural Elucidation

| Protons (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|

| -OCH₂- (adjacent to benzophenone) | C-3, C-4, C-5 | Attachment of ethoxy chain to C-4 of the hydroxy-substituted ring. |

| -OCH₂- (adjacent to phenoxy) | C-ipso (phenoxy) | Attachment of ethoxy chain to the phenoxy group. |

| H-5 | C-1, C-3, C-4 | Connectivity within the hydroxy-substituted aromatic ring. |

| H-6 | C-2, C-4, C=O | Confirmation of proximity to the carbonyl and hydroxyl groups. |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the compound's elemental formula, a critical piece of data for structural confirmation. For this compound, with a molecular formula of C₂₁H₁₈O₄, HRMS provides an exact mass that can distinguish it from other isomers or compounds with the same nominal mass.

Molecular Formula: C₂₁H₁₈O₄

Calculated Monoisotopic Mass: 346.1205 Da

An experimental HRMS measurement yielding a mass value extremely close to the calculated value would provide strong evidence for the proposed elemental composition.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the molecular ion is often subjected to fragmentation. Analyzing the resulting fragment ions provides a "fingerprint" that helps to piece together the molecular structure. The fragmentation of benzophenones is well-studied and typically involves characteristic cleavage patterns. researchgate.netnih.gov

For this compound, key fragmentation events would be expected to occur at the ether linkages and around the carbonyl group.

Table 4: Plausible Mass Fragmentation Pathways and Major Fragment Ions

| m/z | Proposed Fragment Structure/Identity | Fragmentation Event |

|---|---|---|

| 346 | [C₂₁H₁₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 253 | [M - C₆H₅O]⁺ | Loss of a phenoxy radical |

| 213 | [C₁₃H₉O₃]⁺ | Cleavage of the ethoxy bridge, forming the 2,4-dihydroxybenzophenone (B1670367) radical cation fragment |

| 121 | [C₇H₅O₂]⁺ | Formation of the 2-hydroxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation |

| 93 | [C₆H₅O]⁺ | Formation of the phenoxy cation |

| 77 | [C₆H₅]⁺ | Formation of the phenyl cation (from loss of CO from benzoyl cation) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and rely on the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), respectively, which correspond to the vibrational frequencies of specific bonds. kurouskilab.com

The spectrum of this compound would be dominated by features characteristic of its key functional groups.

O-H Stretch: A broad absorption band is expected in the IR spectrum, typically around 3000-3400 cm⁻¹, due to the intramolecularly hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected in the range of 1630-1650 cm⁻¹. aip.org The conjugation and intramolecular hydrogen bonding shift this band to a lower wavenumber compared to a simple ketone.

C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages are expected in the 1250-1050 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.

Table 5: Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 3000 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=O stretch (conjugated) | 1630 - 1650 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C stretch | 1220 - 1260 | Strong |

| Symmetric C-O-C stretch | 1050 - 1150 | Strong |

| Aromatic C-H out-of-plane bend | 700 - 900 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the characteristic functional groups within the this compound molecule. The vibrational spectrum of benzophenone (B1666685) and its derivatives typically displays a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. For pure benzophenone, this peak appears around 1652 cm⁻¹ researchgate.net. In substituted benzophenones, the position of this band can shift depending on the nature and position of the substituents.

Key functional groups present in this compound that can be identified using FTIR include:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are anticipated in the 2850-3100 cm⁻¹ range.

C=O Stretching: A strong, sharp peak characteristic of the benzophenone ketone group, typically observed between 1630 cm⁻¹ and 1670 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations usually appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: Ether and phenol C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850-3100 |

| Ketone | C=O Stretch | 1630-1670 (strong) |

| Aromatic | C=C Stretch | 1400-1600 |

| Ether/Phenol | C-O Stretch | 1000-1300 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For benzophenone and its derivatives, Raman spectroscopy can provide detailed insights into the skeletal vibrations of the aromatic rings and the carbonyl group. The analysis of Raman spectra for related benzophenone compounds helps in assigning the vibrational modes of this compound. For instance, the Raman spectrum of pure benzophenone shows characteristic peaks that can be correlated to the vibrations of the phenyl rings and the carbonyl group chemicalbook.com.

Key vibrational modes for this compound that are active in Raman spectroscopy include:

Symmetric aromatic ring breathing modes.

In-plane and out-of-plane C-H bending vibrations.

Carbonyl C=O stretching vibration, which is also observable in Raman spectra.

Skeletal deformations of the entire molecule.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular geometry, crystal packing, and crystalline phases.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in various matrices.

Liquid Chromatography (LC) with Advanced Detection (e.g., UV-Vis, MS) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone derivatives. When coupled with advanced detectors like UV-Vis spectrophotometers or mass spectrometers (MS), it provides a robust platform for both qualitative and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the separation of benzophenones. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape sielc.comnih.gov.

UV-Vis Detection: Benzophenones possess strong chromophores, making them readily detectable by UV-Vis spectrophotometry. The detection wavelength is typically set at the absorbance maximum of the analyte, for instance, around 287 nm for some benzophenone derivatives, to ensure high sensitivity nih.gov.

Mass Spectrometry (MS) Detection: Coupling LC with MS (LC-MS) or tandem MS (LC-MS/MS) provides high selectivity and sensitivity, allowing for the unequivocal identification and quantification of the target compound, even in complex matrices. This is particularly valuable for trace-level analysis. LC-MS/MS methods have been developed for the determination of various benzophenones in environmental and biological samples, with detection limits often in the nanogram per gram or nanogram per liter range nih.govresearchgate.net. The use of isotope-labeled internal standards can further enhance the accuracy of quantification nih.gov.

The performance of an LC method is evaluated based on several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and recovery. For many benzophenone analyses, excellent linearity (with correlation coefficients, R², greater than 0.99) and good recoveries are achievable nih.govnih.govresearchgate.net.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Column | C18 (e.g., 4.6 mm × 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile/Water with acid modifier | sielc.comnih.gov |

| Detection Wavelength (UV) | ~287 nm | nih.gov |

| Linearity (R²) | > 0.99 | nih.govresearchgate.net |

| LOD (in biological/environmental samples) | ng/g or ng/L range | nih.govresearchgate.net |

| Recovery | Often in the range of 80-110% | nih.gov |

Gas Chromatography (GC) for Volatile Components and Impurities

Gas chromatography (GC) is a cornerstone analytical technique for the assessment of volatile and semi-volatile components, as well as impurities, in the production of this compound. This methodology is critical for ensuring the purity and quality of the final product by identifying and quantifying residual solvents, unreacted starting materials, and byproducts that may be present.

The inherent volatility of many potential impurities in the synthesis of benzophenone derivatives makes GC an ideal analytical tool. When coupled with a flame ionization detector (GC-FID), it provides excellent sensitivity for organic compounds. For unequivocal identification of unknown impurities or byproducts, gas chromatography-mass spectrometry (GC-MS) is employed, offering structural information that aids in their characterization.

Methodology and Instrumentation

A typical GC analysis for this compound would involve a high-temperature capillary column, often with a non-polar or medium-polarity stationary phase, to achieve optimal separation of the various components.

Table 1: Illustrative GC-FID Operating Conditions

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

This table represents a typical set of starting parameters and may require optimization based on the specific impurities of interest and the sample matrix.

Identification of Volatile Components and Impurities

The synthesis of this compound can potentially introduce several volatile impurities. These may include residual solvents used during the reaction and purification steps, unreacted starting materials, and byproducts of the synthesis.

Common solvents that might be detected include toluene, xylene, and isopropanol, which are frequently used in the manufacturing process of related benzophenone compounds. Unreacted precursors such as resorcinol (B1680541) and benzoyl chloride, or intermediates like 2,4-dihydroxybenzophenone, could also be present in trace amounts.

Furthermore, side reactions can lead to the formation of various byproducts. For instance, incomplete etherification could result in the presence of 2,4-dihydroxybenzophenone. The potential for thermal degradation of the product during synthesis or analysis could also generate volatile fragments.

Table 2: Potential Volatile Impurities and Their Expected Retention Times (Hypothetical Data)

| Compound | CAS Number | Expected Retention Time (min) |

| Toluene | 108-88-3 | 5.2 |

| Isopropanol | 67-63-0 | 3.8 |

| Resorcinol | 108-46-3 | 12.5 |

| 2,4-Dihydroxybenzophenone | 131-56-6 | 18.9 |

| Phenol | 108-95-2 | 8.1 |

| 2-Phenoxyethanol | 122-99-6 | 11.3 |

Retention times are hypothetical and for illustrative purposes only. Actual retention times will vary based on the specific GC system and method parameters.

Research Findings

While specific research focusing exclusively on the GC analysis of this compound is limited in publicly available literature, extensive studies on related benzophenone derivatives provide valuable insights. Research on the analysis of other UV absorbers has demonstrated the efficacy of GC-MS in identifying and quantifying a wide range of impurities, including isomers and degradation products.

For instance, studies on the synthesis of similar alkoxy-substituted benzophenones have reported the presence of unreacted alkylating agents and dialkylated byproducts. It is plausible that analogous impurities, such as those resulting from the reaction of di- or poly-phenoxyethoxy groups, could be formed during the synthesis of this compound.

Headspace GC is a particularly useful technique for the analysis of highly volatile residual solvents without the need for extensive sample preparation. This approach is commonly applied in the pharmaceutical and chemical industries to ensure that residual solvent levels are within acceptable limits.

An in-depth review of scientific literature and computational chemistry databases reveals a significant gap in publicly available research for the specific compound this compound. While extensive theoretical and computational studies have been conducted on various other benzophenone derivatives, such as 2-hydroxy-4-methoxybenzophenone (Oxybenzone) and the parent benzophenone molecule, the same level of detailed analysis for this compound is not present in the accessed resources.

Therefore, it is not possible to provide the requested detailed article focusing on quantum chemical calculations, molecular orbital analysis, and spectroscopic property predictions for this specific compound. The necessary data, including optimized geometries from Density Functional Theory (DFT), high-accuracy electronic structures from Ab Initio methods, Frontier Molecular Orbital (HOMO-LUMO) analyses, charge distribution maps, and computationally predicted spectra for this compound, are not available in the reviewed literature.

Fulfilling the request would require extrapolating data from related but distinct molecules, which would violate the instructions to focus solely on the specified compound and could lead to scientifically inaccurate representations.

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Typically, Density Functional Theory (DFT) is the method of choice for these calculations. The process would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry, usually with a functional like B3LYP and a basis set such as 6-31G(d,p).

NMR Chemical Shift Calculation: Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on the expected chemical environment of the nuclei in the molecule, is presented below. It is crucial to note that these are illustrative values and have not been derived from actual quantum chemical calculations for this specific molecule.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

| Proton (¹H) NMR | Carbon (¹³C) NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Hydroxyl (-OH) | ~12.0 | Carbonyl (C=O) | ~198.0 |

| Aromatic (Benzophenone ring) | 7.2 - 7.8 | C-OH | ~163.0 |

| Aromatic (Phenoxy ring) | 6.9 - 7.4 | C-O (Ether) | ~165.0 |

| Aromatic (Hydroxy-substituted ring) | 6.4 - 6.6 | Aromatic (Benzophenone ring) | 128.0 - 138.0 |

| Ethoxy (-OCH₂CH₂O-) | ~4.2 - 4.5 | Aromatic (Phenoxy ring) | 115.0 - 160.0 |

| Aromatic (Hydroxy-substituted ring) | 102.0 - 133.0 | ||

| Ethoxy (-OCH₂CH₂O-) | ~68.0 - 70.0 |

Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of normal modes and their corresponding frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level.

A table of predicted characteristic vibrational frequencies is provided below for illustrative purposes. These are based on known frequency ranges for the functional groups present in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (intramolecular H-bond) | 3100 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (conjugated) | 1630 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether, aryl) | 1200 - 1270 |

| C-O stretch (ether, alkyl) | 1050 - 1150 |

Simulation of UV-Vis Spectra from Theoretical Models

The simulation of UV-Vis spectra for a molecule like this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The computational process involves:

Performing a ground-state geometry optimization using a suitable DFT functional and basis set.

Running a TD-DFT calculation on the optimized structure to obtain the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the electronic transitions.

The solvent effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).

For benzophenone (B1666685) derivatives, the UV-Vis spectrum is characterized by strong π → π* transitions and weaker n → π* transitions. The presence of the hydroxyl and phenoxyethoxy substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone.

A hypothetical table of simulated UV-Vis absorption data is presented below, based on the expected electronic transitions for this type of chromophore.

Table 3: Hypothetical Simulated UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Key Orbitals Involved |

|---|---|---|

| π → π | ~330 - 350 | HOMO → LUMO |

| π → π | ~280 - 300 | HOMO-1 → LUMO |

| n → π* | ~360 - 380 | n(C=O) → LUMO |

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulation studies for this compound are not available in the scientific literature. Such simulations would provide valuable insights into the molecule's dynamic behavior.

Conformational Analysis and Flexibility of the Phenoxyethoxy Chain

The phenoxyethoxy side chain introduces significant flexibility to the molecule. A molecular dynamics simulation would allow for the exploration of the potential energy surface associated with the rotation around the various single bonds in this chain. Key dihedral angles to be monitored would include those of the C-C and C-O bonds of the ethoxy linker and the C-O bond of the phenoxy group.

The simulations would likely reveal multiple low-energy conformations, corresponding to different spatial arrangements of the phenoxy group relative to the benzophenone core. The flexibility of this chain could play a role in how the molecule packs in a solid state or interacts with a solvent.

Intermolecular Interactions and Aggregation Behavior (in solution or materials)

MD simulations could also be used to study how molecules of this compound interact with each other in solution or in the condensed phase. By simulating a system with multiple molecules, one could analyze the radial distribution functions to understand the preferred distances and orientations between molecules.

Key intermolecular interactions that would be expected to play a role in any aggregation behavior include:

Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, and the carbonyl and ether oxygens can act as acceptors.

π-π stacking: The aromatic rings of the benzophenone and phenoxy groups can engage in stacking interactions.

Simulations in different solvents would also elucidate the role of the solvent in mediating these intermolecular interactions and influencing the aggregation state of the molecule.

Coordination Chemistry and Complexation Studies of 2 Hydroxy 4 2 Phenoxyethoxy Benzophenone

Ligand Design and Coordination Modes

The structural attributes of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone make it an intriguing candidate for ligand design, offering multiple potential sites for coordination with metal ions. Its derivatives, particularly Schiff bases, further expand its coordination possibilities.

This compound possesses several potential donor atoms that can engage in coordination with a central metal ion. The most prominent coordination mode observed in related 2-hydroxybenzophenone (B104022) compounds involves a bidentate chelation, forming a stable six-membered ring with the metal center. researchgate.net

The primary donor atoms are:

The oxygen atom of the hydroxyl group (-OH) at the C2 position: Upon deprotonation, this phenolic oxygen becomes a strong binding site.

The oxygen atom of the carbonyl group (C=O): This ketonic oxygen can coordinate with the metal ion.

This chelation through the phenolic and carbonyl oxygens is a well-established coordination mode for 2-hydroxybenzophenone and its derivatives. researchgate.net Additionally, the etheric oxygen atoms within the 2-phenoxyethoxy substituent could potentially participate in coordination, although this is generally less favored than the primary chelation site. The presence of these multiple donor sites allows for the formation of stable metal complexes.

The reactivity of the carbonyl group in this compound allows for its derivatization into Schiff base ligands. These are typically synthesized through the condensation reaction of the benzophenone (B1666685) with a primary amine, often a diamine, in an alcoholic solvent with heating. jocpr.commdpi.comnih.gov This reaction introduces a new coordination site:

The nitrogen atom of the azomethine or imine group (-C=N-): This nitrogen atom, along with the phenolic oxygen, can act as a bidentate ligand, coordinating to a metal ion. jocpr.com

The formation of a Schiff base from this compound would result in a ligand with a new set of donor atoms, typically N and O, which can form stable complexes with a variety of transition metals. jocpr.comsphinxsai.com For instance, condensation with an alkyl diamine can produce a tetradentate ligand capable of coordinating to a metal ion through two nitrogen and two oxygen atoms. uow.edu.au

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its Schiff base derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of transition metal complexes with ligands analogous to this compound typically follows a straightforward procedure. A solution of the ligand in a solvent such as ethanol (B145695) or methanol (B129727) is mixed with a solution of a transition metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Co(II), Ni(II), Mn(II), etc.). jocpr.comsbmu.ac.ir The reaction mixture is often heated under reflux with stirring for a period of time to ensure the completion of the reaction. sbmu.ac.ir Upon cooling, the solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. jocpr.comsbmu.ac.ir The molar ratio of the metal salt to the ligand is varied to obtain complexes with different stoichiometries. sbmu.ac.ir

Spectroscopic techniques are invaluable for confirming the formation of metal complexes and elucidating their structure.

Infrared (IR) Spectroscopy: The coordination of the ligand to the metal ion results in characteristic shifts in the IR spectrum.

The broad band corresponding to the phenolic -OH stretching vibration, typically observed around 3400 cm⁻¹, often disappears or diminishes upon complexation due to deprotonation.

The C=O stretching vibration, present in the free ligand, may shift to a lower frequency, indicating its coordination to the metal center.

For Schiff base derivatives, the C=N (azomethine) stretching vibration, usually appearing around 1600-1650 cm⁻¹, often shifts upon coordination, which is indicative of the nitrogen atom's involvement in binding. jocpr.comsphinxsai.comjetir.org

The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. jocpr.comresearchgate.net

Table 1: Typical IR Spectral Changes upon Complexation of 2-Hydroxybenzophenone Schiff Base Analogues

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |

|---|---|---|---|

| Phenolic -OH | ~3400 | Disappears/Diminishes | Deprotonation and coordination of phenolic oxygen |

| Carbonyl C=O | ~1650 | Shifts to lower frequency | Coordination of carbonyl oxygen |

| Azomethine C=N | ~1620 | Shifts in frequency | Coordination of azomethine nitrogen |

| - | - | ~450-600 | Formation of M-O and M-N bonds |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry.

The spectra of the free ligands typically show intense bands in the UV region due to π → π* and n → π* transitions. mdpi.com

Upon complexation, new bands may appear in the visible region, which are often assigned to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. mdpi.comlibretexts.org The positions and intensities of these bands are characteristic of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). jocpr.comslideshare.net

Table 2: Illustrative Electronic Spectral Data and Geometry of Analogous Metal Complexes

| Metal Ion | Complex Geometry | Typical Absorption Bands (nm) | Assignment |

|---|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | 550-800 | d-d transitions |

| Co(II) | Octahedral | ~450-600 | d-d transitions |

| Ni(II) | Square Planar | ~400-500 | d-d transitions |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide further evidence of complexation.

The resonance of the phenolic -OH proton disappears upon deprotonation and coordination.

The signals of protons and carbons near the coordination sites (i.e., the aromatic ring bearing the hydroxyl and carbonyl groups, and the azomethine group in Schiff bases) often show a downfield or upfield shift upon complexation. nih.govekb.egresearchgate.net In Schiff base complexes, the azomethine proton signal is particularly sensitive to coordination. derpharmachemica.com

Stoichiometry and Stability of Metal-Ligand Complexes

The stoichiometry of the metal-ligand complexes, which refers to the ratio of metal ions to ligands, is a fundamental characteristic. Common stoichiometries for complexes with bidentate ligands like 2-hydroxybenzophenones and their Schiff base derivatives are 1:1 and 1:2 (metal:ligand). walisongo.ac.idnih.gov Methods such as the mole ratio method and Job's method of continuous variation are frequently employed to determine the stoichiometry in solution using spectrophotometric data. chemrj.orgresearchgate.netpesrsncollege.edu.innih.gov

The stability of a metal complex in solution is quantified by its stability constant (or formation constant). libretexts.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand. ijfmr.com The stability of complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity of the donor atoms and the chelate effect). ijfmr.com For instance, the formation of a stable six-membered chelate ring by this compound contributes significantly to the stability of its metal complexes. The stability constants of mixed-ligand transition metal complexes with similar Schiff bases have been determined using techniques like pH-metric titration. sphinxsai.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.